3-(2-Nitrophenyl)propan-1-ol
Description
Significance in Contemporary Organic Synthesis
In modern organic synthesis, 3-(2-Nitrophenyl)propan-1-ol serves as a versatile precursor. The presence of both a hydroxyl (-OH) group and a nitro (-NO2) group allows for a variety of chemical transformations. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be involved in esterification and etherification reactions. The nitro group, a strong electron-withdrawing group, can be reduced to an amino group (-NH2), which is a key functional group in many biologically active molecules. This reduction is a critical step in the synthesis of various heterocyclic compounds.
The strategic positioning of the nitro group at the ortho position to the propyl chain influences the reactivity of the aromatic ring and the side chain. This structural feature is exploited in various synthetic strategies to create complex molecular architectures. For instance, derivatives of this compound are used in the synthesis of photolabile protecting groups, such as the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, which are employed in photolithographic solid-phase peptide synthesis. google.com These protecting groups can be cleaved with UV light, allowing for precise control in the construction of peptide arrays. google.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20716-26-1 | bldpharm.comacmec.com.cninnexscientific.com |
| Molecular Formula | C9H11NO3 | bldpharm.comacmec.com.cn |
| Molecular Weight | 181.19 g/mol | bldpharm.comacmec.com.cn |
| Appearance | White powder | lookchem.com |
| Purity | >95% | innexscientific.com |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Role in Medicinal Chemistry and Agrochemical Development Paradigms
The structural motifs present in this compound are of significant interest in the design and synthesis of new therapeutic agents and agrochemicals. The nitroaromatic group is a component of several established drugs and is known to be a "privileged" structure in medicinal chemistry due to its diverse biological activities. acs.orgscielo.br The reduction of the nitro group to an amine is often a key bioactivation step for nitroaromatic drugs. scielo.br
While direct applications of this compound in medicinal chemistry are not extensively documented, its derivatives are explored as intermediates for pharmaceuticals. For example, related structures like 2-(2-nitrophenyl)propan-1-ol (B1600807) are utilized in the synthesis of compounds targeting neurological disorders. chemimpex.com The broader class of nitrophenyl alcohols and their derivatives are investigated for a range of biological activities.
In the realm of agrochemicals, nitroaromatic compounds have a long history of use. nih.gov For instance, Fenitrothion, an organophosphate insecticide, contains a nitrophenyl group. wikipedia.org The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds, and the unique combination of functional groups in this compound makes it a candidate for such exploratory research. usgs.govacs.org The potential for derivatization allows for the fine-tuning of properties like solubility, stability, and biological activity.
Historical Context of Nitroaromatic Alcohol Chemistry
The chemistry of nitroaromatic compounds dates back to the 19th century, with the discovery of nitration reactions that allowed for the introduction of the nitro group onto aromatic rings. wikipedia.org These early developments were crucial for the burgeoning dye and explosives industries. nih.gov For example, the synthesis of trinitrotoluene (TNT) involves the sequential nitration of toluene. nih.gov
The synthesis of nitroaromatic alcohols, a subclass of nitroaromatics, has also been a subject of study for many years. Early methods for preparing compounds like p-nitrobenzyl alcohol involved the oxidation of p-nitrotoluene or the reduction of p-nitrobenzaldehyde. orgsyn.org Over time, more sophisticated and selective synthetic methods have been developed.
The Henry reaction, which forms β-nitro alcohols from the reaction of a nitroalkane with an aldehyde or ketone, is a fundamental C-C bond-forming reaction in organic chemistry and a key method for synthesizing nitro alcohols. thieme-connect.com The development of asymmetric versions of this reaction has been particularly important for accessing chiral nitro alcohols, which are valuable building blocks for pharmaceuticals and other biologically active molecules. The continuous evolution of synthetic methodologies has expanded the toolkit available to chemists for the preparation and manipulation of nitroaromatic alcohols like this compound, enabling their use in increasingly complex and innovative applications.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJJGAQQGSPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570913 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20716-26-1 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Nitrophenyl Propan 1 Ol
Classical Synthetic Routes and Precursors
Classical approaches to the synthesis of 3-(2-nitrophenyl)propan-1-ol often rely on well-established organic reactions, starting from readily available precursors. These methods include the reduction of corresponding carbonyl compounds, transformations involving nitrophenyl aldehydes, and hydroxymethylation techniques.
Reduction of Carbonyl Compounds (e.g., 3-(2-Nitrophenyl)propan-1-one)
A primary and straightforward method for the preparation of this compound is the reduction of the corresponding ketone, 3-(2-nitrophenyl)propan-1-one. This transformation can be efficiently carried out using various reducing agents. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄).
The reaction typically involves dissolving 3-(2-nitrophenyl)propan-1-one in a suitable alcoholic solvent, such as methanol (B129727) or ethanol (B145695). Sodium borohydride is then added portion-wise, often at a reduced temperature to control the exothermic reaction. The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide by the solvent to yield the desired primary alcohol.
A similar reduction of 1-(3-nitrophenyl)ethanone to (R)-1-(3-nitrophenyl)ethanol has been demonstrated using sodium borohydride in methanol, highlighting the utility of this reagent for the reduction of nitrophenyl ketones.
Table 1: Reduction of Carbonyl Compounds
| Precursor | Reagent | Solvent | Product |
|---|
Reactions Involving Nitrophenyl Aldehydes and Subsequent Transformations
Another versatile approach begins with 2-nitrobenzaldehyde (B1664092), which can be elaborated to the desired three-carbon side chain through various carbon-carbon bond-forming reactions, followed by reduction.
One such strategy is the Wittig reaction . masterorganicchemistry.comorganic-chemistry.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. For the synthesis of a precursor to this compound, 2-nitrobenzaldehyde can be reacted with a suitable phosphonium ylide, such as (ethoxymethyl)triphenylphosphonium chloride, to form an enol ether. Subsequent hydrolysis and reduction would yield the target alcohol. A more direct route would involve a Wittig reaction to form 3-(2-nitrophenyl)propenal, which can then be selectively reduced.
Alternatively, a Grignard reaction can be employed. chemistryconnected.compurdue.edu The reaction of 2-nitrobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), would lead to the formation of 1-(2-nitrophenyl)propan-1-ol. While this is a constitutional isomer of the target compound, this demonstrates the applicability of Grignard reagents in elongating the carbon chain of nitrophenyl aldehydes. The synthesis of 1-phenyl-1-propanol (B1198777) from benzaldehyde (B42025) and ethyl magnesium bromide is a well-established example of this type of reaction. chemistryconnected.com To obtain the desired this compound, a different synthetic design involving a Grignard reagent would be necessary, for instance, using a protected hydroxyethyl (B10761427) Grignard reagent.
Hydroxymethylation Approaches to Nitrophenyl-Substituted Propanols
Hydroxymethylation offers another pathway to introduce a hydroxyalkyl side chain onto a nitroaromatic ring. While direct hydroxymethylation to form a propanol (B110389) is less common, multi-step processes starting with hydroxymethylation are feasible. A patented process describes the selective hydroxymethylation of nitrotoluenes using formaldehyde (B43269) in the presence of a strong base to prepare nitrophenylethanols. google.com For example, 2-(o-nitrophenyl)-ethanol can be synthesized from o-nitrotoluene and formaldehyde. google.com
To extend this to a propanol, a starting material like 2-nitroethylbenzene could potentially be hydroxymethylated at the benzylic position. However, the reactivity of the benzylic protons in 2-nitroethylbenzene would need to be carefully considered. Simulated aging of 2,4-dinitro-1-ethylbenzene has shown the formation of 1-(2,4-dinitrophenyl)ethanol, indicating that functionalization at the benzylic position is possible. surrey.ac.uk
Advanced and Catalytic Synthetic Strategies
Modern synthetic chemistry often favors catalytic methods due to their efficiency, selectivity, and milder reaction conditions. These strategies are also applicable to the synthesis of this compound.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. In the context of synthesizing this compound, this method can be applied to reduce a precursor such as 3-(2-nitrophenyl)propenol. The catalytic hydrogenation can selectively reduce the carbon-carbon double bond while leaving the nitro group intact, or it can reduce both functionalities, depending on the catalyst and reaction conditions.
Commonly used catalysts for such reductions include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). rsc.orggoogle.com For instance, the hydrogenation of 3-(2-nitrophenyl)isoxazoles over palladium-on-carbon has been shown to reduce the nitro group to an amino group. researchgate.net The reduction of cinnamaldehyde (B126680) to 3-phenyl-1-propanol (B195566) has been achieved using hydrogen with a palladium catalyst. orgsyn.org This suggests that similar conditions could be applied to the hydrogenation of 3-(2-nitrophenyl)propenal or 3-(2-nitrophenyl)propenol to yield this compound. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters to control the selectivity of the reduction.
Table 2: Catalytic Hydrogenation Methods
| Precursor | Catalyst | Product |
|---|---|---|
| 3-(2-Nitrophenyl)propenol | Palladium on Carbon (Pd/C) | This compound |
Transition-Metal-Free Coupling Reactions for Related Aromatic Alcohols
Recent advancements in organic synthesis have led to the development of transition-metal-free coupling reactions, which offer a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. nih.gov While specific examples for the direct synthesis of this compound using these methods are not yet widely reported, the general principles can be applied to the synthesis of related aromatic alcohols.
These reactions often proceed via radical or aryne pathways and can be used to form carbon-carbon bonds. acs.org For instance, the coupling of aryl halides with arenes can be achieved without a transition metal catalyst. acs.org Such methodologies could potentially be adapted for the synthesis of precursors to this compound. The development of transition-metal-free methods for the synthesis of 3-aryl-1-propanols is an active area of research and holds promise for future synthetic applications.
Selective Reduction of Nitrile Precursors to Amino-Alcohols
The synthesis of amino-alcohols from nitrile precursors is a valuable transformation in organic chemistry, providing access to key intermediates for pharmaceuticals and other fine chemicals. researchgate.net In the context of producing a derivative of the target compound, the selective reduction of a nitrile precursor such as 3-(2-nitrophenyl)propanenitrile (B12993462) to yield 3-(2-aminophenyl)propan-1-ol (B1584289) involves the transformation of both the nitrile (-C≡N) and the nitro (-NO₂) groups. This dual reduction presents a chemoselectivity challenge, as the reaction conditions must be tailored to reduce both functionalities without leading to unwanted side products.
The catalytic hydrogenation of nitriles is an atom-economic and efficient route to primary amines. thieme-connect.de However, the presence of a nitro group requires careful selection of the catalyst and reaction conditions to achieve the desired dual reduction. Traditional reducing agents like lithium aluminum hydride are effective but produce significant waste. thieme-connect.de Modern catalytic systems are preferred for their efficiency and improved environmental profile.
Several heterogeneous catalytic systems have been developed for the reduction of nitriles and nitro compounds. researchgate.net For instance, catalysts based on noble metals like palladium, platinum, and ruthenium are highly effective. thieme-connect.de Non-noble metal catalysts, such as those based on nickel, cobalt, or copper, also offer effective alternatives, often at a lower cost. researchgate.netthieme-connect.de The choice of catalyst can influence the selectivity of the reduction. For the conversion of 3-(2-nitrophenyl)propanenitrile to 3-(2-aminophenyl)propan-1-ol, a catalyst capable of reducing both functional groups is required. Raney nickel, under hydrogen pressure, is a classic example of a reagent capable of such transformations. wikipedia.org
Recent research has focused on developing novel catalysts with enhanced activity and selectivity. For example, magnetic nanoparticles like copper ferrite (B1171679) (CuFe₂O₄) have been used with sodium borohydride (NaBH₄) for the green reduction of nitriles and nitro compounds to their corresponding amines. researchgate.net This system offers the advantage of easy magnetic separation and catalyst recycling. Similarly, silver nanoparticles supported on functionalized carbon nanotubes have demonstrated high efficiency in the chemoselective reduction of nitroaromatic and nitrile compounds in aqueous solutions at room temperature. nih.gov
The table below summarizes various catalytic systems that could be adapted for the reduction of a dually-functionalized precursor.
| Catalyst System | Reducing Agent | Key Features | Potential Applicability |
|---|---|---|---|
| Raney Nickel | H₂ (gas) | Well-established, powerful reducing catalyst. | Simultaneous reduction of nitro and nitrile groups. |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Commonly used for hydrogenation; selectivity can be tuned. thieme-connect.de | Effective for nitro group reduction; conditions can be optimized for nitrile reduction. wikipedia.org |
| Copper Ferrite (CuFe₂O₄) MNPs | NaBH₄ | Magnetically separable, reusable, environmentally benign. researchgate.net | Green chemistry approach for reducing both functional groups. researchgate.net |
| Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄ | High efficiency in aqueous solution at ambient temperature, recyclable. nih.gov | Chemoselective reduction of both nitro and nitrile functionalities. nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comejcmpr.com The synthesis of nitroaromatic compounds like this compound can be resource-intensive and generate significant waste, particularly in the nitration and reduction steps. nih.govrsc.org Applying green chemistry principles can mitigate these issues.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. ijrpr.com Solvent-free, or neat, reactions are an increasingly popular alternative. cem.com These reactions can be facilitated by techniques such as microwave irradiation or mechanochemistry (grinding), which can enhance reaction rates and reduce energy consumption. ijrpr.comcem.com
For the synthesis of nitro-substituted alcohols, solvent-free approaches can be applied. For example, the condensation reaction between an aldehyde and a nitroalkane to form a nitro alcohol can be performed under solvent-free conditions, sometimes using a solid catalyst that can be easily recovered and reused. researchgate.netias.ac.in Nano-titania has been reported as an efficient, reusable catalyst for the solvent-free synthesis of certain nitro compounds, offering high yields and easy product isolation. ias.ac.in The use of solid-supported catalysts or reactions in aqueous media represents a significant step towards more environmentally benign processes. ijrpr.com
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. youtube.com The formula for percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate fewer byproducts. jocpr.comrsc.org In contrast, substitution and elimination reactions often have poor atom economy.
In the synthesis of this compound, different synthetic routes will have vastly different atom economies.
A less economical route: A multi-step synthesis involving a Wittig reaction to form the carbon skeleton would generate triphenylphosphine (B44618) oxide as a high molecular weight byproduct, leading to very poor atom economy.
A more economical route: A synthesis based on the addition of a Grignard reagent to 2-nitrobenzaldehyde followed by a reduction step would be more atom-economical. Even better would be a catalytic addition reaction where all reactant atoms are incorporated into the product. jocpr.com
The table below provides a theoretical comparison of atom economy for different reaction types that could be part of a synthesis pathway for a nitro-substituted propanol.
| Reaction Type | General Transformation | Atom Economy | Waste Generation |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | A + B → C | 100% (Ideal) | Very Low (only catalyst needs recovery) |
| Substitution (e.g., Grignard) | A + B → C + D | Moderate to Low | Stoichiometric byproducts (e.g., magnesium salts) |
| Elimination | A → B + C | Inherently Low | Significant byproducts |
| Rearrangement | A → B | 100% (Ideal) | Very Low |
By selecting reaction pathways that maximize atom economy, chemists can significantly reduce waste at the source, a core goal of green chemistry. youtube.com
Industrial Scale Production Considerations for Nitro-Substituted Propanols
Scaling up the synthesis of nitro-substituted propanols from the laboratory to an industrial scale introduces several critical considerations related to safety, efficiency, cost, and environmental impact. nih.gov Nitroaromatic compounds are an important class of industrial chemicals, but their production requires careful management. nih.govwikipedia.org
The synthesis of the aromatic nitro-group itself is a primary challenge. Traditional nitration methods use a mixture of nitric and sulfuric acids, which is effective but generates large volumes of acidic waste that requires treatment and recycling. nih.govrsc.org This process also carries risks of runaway reactions and presents challenges in controlling the regioselectivity (the position of the nitro group on the aromatic ring). nih.gov Modern approaches seek to use solid acid catalysts, such as zeolites, which can improve selectivity and reduce acid waste. nih.gov
Subsequent reactions, such as the reduction of other functional groups or the modification of side chains, must be compatible with the energetic and electron-withdrawing nature of the nitro group. wikipedia.org Catalytic hydrogenation, a common industrial process, must be carefully controlled when a nitro group is present due to the exothermic nature of the reaction and the potential for over-reduction or side reactions. wikipedia.org
Key industrial production considerations include:
Process Safety: Nitro compounds can be thermally unstable and potentially explosive. wikipedia.org Rigorous thermal hazard assessments, proper reactor design to manage heat flow, and control of reaction parameters (temperature, pressure, reactant concentration) are paramount.
Catalyst Management: For catalytic processes, the cost, lifespan, recovery, and regeneration of the catalyst are major economic drivers. Heterogeneous catalysts are often preferred on an industrial scale because they are more easily separated from the product stream than homogeneous catalysts. researchgate.netthieme-connect.de
Waste Management: Minimizing and treating waste streams, including spent acids from nitration and byproducts from subsequent reactions, is a critical environmental and regulatory consideration. rsc.org Adopting greener synthetic routes with higher atom economy is the most effective strategy for waste minimization. jocpr.com
The successful industrial production of nitro-substituted propanols hinges on a holistic approach that balances chemical efficiency, process safety, economic viability, and environmental responsibility.
Reactivity and Chemical Transformations of 3 2 Nitrophenyl Propan 1 Ol
Transformations of the Nitro Group
The nitro group is a versatile functional group that is susceptible to reduction under various conditions, providing a gateway to several other nitrogen-containing functionalities.
The reduction of the aromatic nitro group is one of the most significant transformations for this class of compounds. The process can be controlled to yield different products, primarily the corresponding amine, 3-(2-aminophenyl)propan-1-ol (B1584289). This transformation proceeds through intermediate species, including nitroso and hydroxylamine (B1172632) derivatives.
Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes to anilines. tcichemicals.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. tcichemicals.com The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and varying pressures of hydrogen. The primary alcohol functionality is generally stable under these conditions. For instance, the reduction of 2-nitrophenyl ethyl alcohol to indole (B1671886) has been reported using an iridium catalyst, demonstrating that the alcohol can participate in or be stable during nitro group transformations. acs.org
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature | General Outcome |
| 10% Pd/C | H₂ (gas) | Methanol (B129727) / Ethanol | Room Temp | High yield reduction to amine |
| Raney Ni | H₂ (gas) | Ethanol | Room Temp | Effective for nitro group reduction researchgate.net |
| Wilkinson's Catalyst | H₂ (gas) | Benzene (B151609)/Ethanol | Room Temp | Homogeneous catalytic reduction tcichemicals.com |
| [Cp*IrCl₂]₂ | Propan-2-ol | Toluene | 110 °C | Transfer hydrogenation acs.org |
Stoichiometric reduction using metals in acidic or neutral media is a classic and practical method for converting nitroarenes to anilines. A common and cost-effective reagent system is iron powder in the presence of an acid (like HCl) or a salt such as ferrous sulfate (B86663) (FeSO₄) in an aqueous or alcoholic solvent. researchgate.netresearchgate.net This method is known for its high chemoselectivity, tolerating a wide variety of other functional groups that might be sensitive to catalytic hydrogenation. researchgate.net The reaction with Fe/FeSO₄ in water or ethanol is an effective protocol for the reduction of aromatic nitro groups. researchgate.net A system employing FeSO₄·7H₂O with NaBH₄ in water at room temperature has also been reported as a green and efficient method for this transformation. kashanu.ac.irkashanu.ac.ir
Table 2: Stoichiometric Reagents for Nitro Group Reduction
| Reagent System | Solvent | Conditions | Key Features |
| Fe / HCl | Ethanol / Water | Reflux | Béchamp reduction, widely applicable researchgate.net |
| Fe / FeSO₄ | Water / Ethanol | Reflux | High chemoselectivity researchgate.net |
| SnCl₂ / HCl | Ethanol | Room Temp | Stannous chloride reduction |
| Zn / AcOH | Acetic Acid | Room Temp | Tolerates many functional groups |
The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. According to the Haber mechanism for nitrobenzene (B124822) reduction, these intermediates can follow different pathways. unimi.it In the direct route, the nitro group is reduced first to a nitroso group, then to a hydroxylamine, and finally to an amine. These intermediates are typically highly reactive and are not isolated under normal reducing conditions. unimi.it
The nitroso intermediate, specifically 3-(2-nitrosophenyl)propan-1-ol, can theoretically be formed. nih.gov Such compounds are known to be reactive electrophiles. scbt.com Under certain conditions, the nitroso intermediate can undergo a condensation reaction with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced to azo and hydrazo species before finally cleaving to the aniline. unimi.it The formation of these dimeric byproducts is often suppressed in strong reducing environments.
The 2-nitro group exerts a powerful electronic influence on the reactivity of the entire molecule. As an ortho-substituent, it has two primary effects:
Electron-Withdrawing Effect: The nitro group is one of the strongest electron-withdrawing groups, acting through both the inductive effect (-I) and the resonance effect (-R). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. More importantly, this electron-withdrawing nature enhances the electrophilicity of the benzylic position, potentially influencing reactions involving the propyl side chain.
Steric Hindrance: The presence of a bulky group at the ortho position can sterically hinder reactions at the adjacent side chain or at the aromatic ring itself. Compared to its para-nitro analog, the ortho-nitro group can impede the approach of reagents, potentially slowing down reaction rates.
These electronic effects are critical in determining reaction pathways. For example, the strong electron-withdrawing nature of the nitro group can increase the acidity of the alcohol proton compared to a non-nitrated analogue, although this effect is mediated by the insulating propyl chain.
Reductive Processes to Amino and Nitroso Derivatives
Intramolecular Cyclization and Rearrangement Pathways
A significant aspect of the reactivity of 3-(2-nitrophenyl)propan-1-ol stems from the ortho-relationship between the nitro group and the propyl alcohol side chain. Following the reduction of the nitro group to an amine, the resulting 3-(2-aminophenyl)propan-1-ol can undergo intramolecular cyclization. This reaction is a powerful method for the synthesis of nitrogen-containing heterocycles, particularly tetrahydroquinolines.
The process, known as reductive cyclization, typically involves the reduction of the nitro group, commonly with hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C), or with other reducing agents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂). organic-chemistry.orggoogle.comacs.orgmdpi.com The in-situ generated amino group then nucleophilically attacks the terminal carbon of the propanol (B110389) chain, which is often activated (e.g., as an aldehyde from prior oxidation), or the hydroxyl group itself can be displaced after activation. A patent describes the intramolecular reductive cyclization of a derivative of this compound to yield a chiral 3-substituted tetrahydroquinoline, highlighting the utility of this pathway. google.com In a study on manganese-catalyzed reactions, 3-(2-aminophenyl)propan-1-ol was shown to cyclize to form 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline. acs.org
Furthermore, this compound has been utilized as a component in hypoxia-activated prodrugs, where intramolecular cyclization of the corresponding 2-aminophenol (B121084) derivative is a key activation step. Current time information in Bangalore, IN. This highlights the potential for designing sophisticated molecular systems that leverage this intramolecular reactivity.
Table 4: Intramolecular Cyclization Products
| Starting Material (after reduction) | Product | Reaction Type | Conditions for Cyclization | Reference |
| 3-(2-Aminophenyl)propan-1-ol | 3,4-Dihydroquinolin-2(1H)-one | Dehydrogenative N-heterocyclization | Mn-complex catalyst, KOtBu, 120 °C | acs.org |
| 3-(2-Aminophenyl)propan-1-ol | 1,2,3,4-Tetrahydroquinoline | Redox-neutral N-heterocyclization | Mn-complex catalyst, KOtBu, Toluene | acs.org |
| Substituted 3-(2-nitrophenyl)propanal | Chiral 3-substituted tetrahydroquinoline | Reductive Cyclization | 10% Pd/C, H₂, Methanol | google.com |
Synthesis and Applications of Derivatives of 3 2 Nitrophenyl Propan 1 Ol
Derivatives as Pharmaceutical Intermediates
The unique structure of 3-(2-nitrophenyl)propan-1-ol derivatives makes them highly suitable for applications in medicinal chemistry and pharmaceutical development. The ortho-nitrophenyl group, in particular, can act as a latent reactive moiety, enabling specific chemical transformations under controlled conditions, which is a highly desirable feature in drug design and synthesis.
Derivatives of this compound serve as crucial building blocks in the multi-step synthesis of complex organic molecules. chemimpex.com Their structure provides a versatile platform for constructing pharmacologically active compounds, including those aimed at treating neurological disorders. chemimpex.com The nitrophenyl moiety and the propanol (B110389) side chain can be independently or sequentially modified to build intricate molecular architectures.
For instance, related structures like 1-(3-nitrophenyl)propan-1-one are key starting materials in the synthesis of the centrally acting analgesic, tapentadol. google.com Similarly, substituted o-nitrohydrocinnamaldehydes, which are structurally analogous to oxidized derivatives of this compound, are used in the asymmetric synthesis of chiral 3-substituted tetrahydroquinoline derivatives. google.com These tetrahydroquinolines are important pharmacophores found in a number of therapeutic agents. google.com The synthesis demonstrates how the nitro group can be reduced and cyclized to form a new heterocyclic ring system, a common strategy in the synthesis of complex nitrogen-containing molecules.
Table 1: Examples of Complex Molecules from Nitrophenylpropane Precursors
| Precursor Type | Target Molecule Class | Therapeutic Area |
|---|---|---|
| 1-(3-Nitrophenyl)propan-1-one | Tapentadol | Analgesics (Pain Relief) google.com |
| o-Nitrohydrocinnamaldehydes | Chiral Tetrahydroquinolines | Various (Pharmacologically relevant scaffolds) google.com |
| This compound | Pharmaceutical Intermediates | Neurological Disorders chemimpex.com |
A significant application of 2-nitrophenyl derivatives is in the design of hypoxia-activated prodrugs (HAPs). mdpi.com Many solid tumors contain regions of low oxygen concentration, or hypoxia, a condition that can be exploited for targeted cancer therapy. nih.govmdpi.comresearchgate.net The 2-nitrophenyl group can function as a "trigger" that is selectively reduced under hypoxic conditions by endogenous enzymes like nitroreductases. mdpi.comnih.gov
The activation mechanism proceeds as follows:
Bioreduction: In the low-oxygen environment of a tumor, the nitro group (-NO₂) is reduced to a more electron-donating species, such as a nitroso, hydroxylamino (-NHOH), or amino (-NH₂) group. mdpi.com
Intramolecular Cyclization/Fragmentation: This reduction triggers a spontaneous intramolecular cyclization reaction. For instance, the newly formed hydroxylamino or amino group can attack the benzylic position of the propanol side chain (or a linker attached to it), leading to the release of an active drug molecule. nih.gov
This strategy has been successfully employed to create prodrugs of potent anticancer agents. Researchers have developed hypoxia-activated compounds based on this compound that release a phosphoester upon activation. nih.gov Another study involved conjugating 3-(2-nitrophenyl)propionic acid, a direct derivative of this compound, with the chemotherapy drug paclitaxel (B517696) (PTX). nih.gov This prodrug, NPPA-PTX, was designed to remain stable and inactive in normal, oxygenated tissues but to release the active PTX upon reduction within hypoxic tumor cells. nih.gov This targeted release increases the drug concentration at the tumor site while minimizing systemic toxicity. researchgate.net
Derivatives of this compound are also key intermediates in the synthesis of novel bioactive analogs designed to interact with specific biological targets.
Imidamide Derivatives: Researchers have synthesized new imidamide derivatives as potential inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. ugr.es In this work, 3-amino-1-(2-nitrophenyl)propan-1-ol derivatives, obtained from the parent compound, were reacted with various imidates. ugr.es The reaction forms an imidamide function, which was then subjected to further chemical modifications, such as the reduction of the nitro group, to yield the final bioactive N-(3-(2-aminophenyl)-3-hydroxypropyl)imidamides. ugr.es
Thiazole Carboxamides: Thiazole carboxamides are a class of compounds known for their wide range of biological activities, including potential as c-Met kinase inhibitors for cancer treatment and as antitubercular agents. nih.govrsc.org While direct synthesis from this compound is not explicitly detailed in the provided context, a plausible synthetic pathway can be constructed. The alcohol function of this compound can be oxidized to the corresponding carboxylic acid, 3-(2-nitrophenyl)propanoic acid. This acid can then be converted to an acyl chloride and reacted with an appropriate aminothiazole derivative to form the desired N-thiazolyl-3-(2-nitrophenyl)propanamide. This modular approach allows for the combination of the nitrophenylpropane scaffold with various heterocyclic systems to explore new bioactive chemical space. acs.orggoogle.com
Table 2: Bioactive Analogs Derived from this compound Scaffolds
| Derivative Class | Synthetic Precursor | Target/Application |
|---|---|---|
| Imidamide Derivatives | 3-Amino-1-(2-nitrophenyl)propan-1-ol | Nitric Oxide Synthase (NOS) Inhibition ugr.es |
| Thiazole Carboxamides | 3-(2-Nitrophenyl)propanoic Acid (from oxidation of the parent alcohol) | Anticancer, Antimicrobial (general class activity) nih.govrsc.org |
Applications in Materials Science and Polymer Chemistry
The unique photochemical properties of the ortho-nitrobenzyl group, a core feature of this compound, have made it a valuable component in the field of materials science, particularly for creating "smart" polymers that respond to light. umass.eduresearchgate.net
Derivatives of this compound are utilized in the development of novel polymers and coatings with specialized properties. chemimpex.com The most prominent application stems from the use of the ortho-nitrobenzyl (o-NB) group as a photolabile protecting group. umass.edu When exposed to UV light (typically in the 300–365 nm range), the o-NB group undergoes an intramolecular rearrangement and cleavage reaction. umass.eduresearchgate.net
This property is exploited to create photodegradable materials. For example, o-NB derivatives can be used as cross-linkers in the formation of hydrogels. umass.edu These hydrogels are stable under normal conditions but will degrade and dissolve when irradiated with light. Such materials are of great interest for applications in tissue engineering and controlled drug delivery, where it is desirable to have a scaffold that can be removed on command without invasive procedures. umass.edu By incorporating this compound into a polymer network, this light-sensitive characteristic can be imparted to the bulk material.
The functionalization of polymers with specific chemical moieties is a key strategy for tailoring their properties. This compound is an excellent candidate for this purpose, as it contains both a reactive handle (the alcohol) and a functional unit (the photolabile nitrophenyl group). researchgate.net
There are two primary strategies for incorporating such a molecule into a polymer:
Monomer Modification: The alcohol group of this compound can be chemically modified, for instance, by esterification with acryloyl chloride or methacryloyl chloride. This converts the molecule into a polymerizable monomer. This new monomer can then be copolymerized with other standard monomers to create a polymer chain with photosensitive o-nitrobenzyl groups attached at regular intervals along its backbone. acs.org
Post-Polymerization Modification: Alternatively, a pre-formed polymer with reactive side chains (e.g., poly(glycidyl methacrylate) or poly(acrylic acid)) can be reacted with this compound. The alcohol group reacts with the polymer's side chains to covalently attach the o-nitrobenzyl moiety. rsc.org
Both methods result in a functionalized polymer where the properties, such as solubility or structure, can be altered by light. researchgate.net This allows for the precise spatial and temporal control over the material's behavior, opening up applications in photolithography, patterned surfaces, and responsive biomaterials. umass.eduresearchgate.net
Utilization as Photolabile Protecting Groups (PPGs)
Derivatives of the 2-nitrophenyl propanol scaffold are prominent members of the o-nitrobenzyl family of photolabile protecting groups (PPGs). Current time information in Bangalore, IN. These groups offer spatial and temporal control over the deprotection of functional groups, a feature highly valuable in complex chemical syntheses. nih.gov The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, derived from the isomer 2-(2-nitrophenyl)propan-1-ol (B1600807), has been established as a photolabile amino protecting group for amino acids used in photolithographic solid-phase peptide synthesis. chemimpex.com The core advantage of these PPGs is their ability to be cleaved by UV light, often with greater efficiency than older-generation groups like the o-nitroveratryloxycarbonyl (NVOC) group. chemimpex.com
The photo-release mechanism for 2-nitrobenzyl-type PPGs is initiated by electronic excitation of the nitroaromatic chromophore upon irradiation with UV light (typically above 300 nm). numberanalytics.com This excitation leads to the very rapid formation of a transient aci-nitro tautomer. numberanalytics.comcymitquimica.com
For PPGs derived from 2-(2-nitrophenyl)propan-1-ol, such as the 2-(o-nitrophenyl)-propyloxycarbonyl (Nppoc) group, the proposed mechanism involves a photocyclization process. Current time information in Bangalore, IN.nih.gov Following the initial excitation, it is postulated that a nitrostyrene (B7858105) product is formed. Current time information in Bangalore, IN.nih.gov This intermediate then cyclizes, resulting in the cleavage of the Cβ-O bond and the release of the protected molecule (e.g., an alcohol or carboxylic acid). Current time information in Bangalore, IN.nih.gov The photochemical by-products include an N-hydroxyindole ketone. Current time information in Bangalore, IN. Research has shown that the presence of a hydrogen atom at the alpha position (α-H) to the nitrophenyl ring is essential for this photolytic cleavage to occur. Current time information in Bangalore, IN.
Cleavage kinetics are a critical measure of a PPG's efficiency. NPPOC-protected amino acids have been found to cleave approximately twice as fast as the corresponding NVOC-protected counterparts, which is attributed to their different cleavage mechanisms. chemimpex.com The rate of product release is influenced by several factors, including the nature of the leaving group and the pH of the medium. numberanalytics.com
The unique properties of 2-(2-nitrophenyl)propan-1-ol derivatives make them highly suitable for solid-phase peptide synthesis (SPPS), particularly for creating complex architectures like cyclic peptides. The 2-(2-nitrophenyl)propyl (Npp) group has been successfully employed as an efficient photolabile protecting group for the carboxyl group of amino acids. A key advantage of the Npp group is its compatibility with the standard Fmoc-tBu SPPS strategy; it remains stable during the cleavage of both the tBu ester and the Fmoc group but can be removed rapidly and quantitatively by UV irradiation without significant side reactions. This methodology has been applied to the successful synthesis of a head-to-tail cycloheptapeptide.
Building on this, modified derivatives have been developed to further optimize performance in SPPS. Current time information in Bangalore, IN. For instance, the 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) photolabile protecting group has demonstrated high tolerance to the alkaline (20% piperidine (B6355638) in DMF) and acidic (pure TFA) conditions central to Fmoc-SPPS. Current time information in Bangalore, IN. This stability, combined with a high photo-release rate, has enabled its successful application in the synthesis of both head-to-tail and side-chain-to-tail cyclic peptides. Current time information in Bangalore, IN. The NPPOC group is particularly useful for synthesizing peptide arrays via photolithographic methods. chemimpex.com
Research has focused on modifying the structure of the parent compound, 2-(o-nitrophenyl)propan-1-ol (Npp-OH), to overcome certain limitations and enhance its photolabile properties. Current time information in Bangalore, IN. A primary issue with Npp-OH is that, as a primary alcohol, its homologous esters are susceptible to attack by nucleophiles. Current time information in Bangalore, IN.
To address this, a key structural modification involves transforming the benzylic site from a primary to a secondary alcohol. Current time information in Bangalore, IN. This change enhances stability while maintaining or improving photolability. A study systematically synthesized and evaluated a series of Npp-OH derivatives to identify candidates with superior properties for SPPS. Current time information in Bangalore, IN. The derivative 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) emerged as a particularly fast and stable PPG, ultimately being selected for protecting the amino acid side chain during cyclic peptide synthesis. Current time information in Bangalore, IN.
The table below summarizes some of the structural modifications made to the 2-(o-nitrophenyl)propan-1-ol backbone and their purpose.
| Parent Compound | Modified Derivative | Modification Strategy | Purpose / Outcome | Reference |
| 2-(o-nitrophenyl)propan-1-ol (Npp-OH) | 3-(o-Nitrophenyl)butan-2-ol (Npb-OH) | Introduction of a methyl group at the benzylic carbon, creating a secondary alcohol. | Increased stability against nucleophiles; high photo-release rate; tolerance to Fmoc-SPPS conditions. | Current time information in Bangalore, IN. |
| 2-(o-nitrophenyl)propan-1-ol (Npp-OH) | 2-(2-nitrophenyl)-1-phenylpropan-1-ol | Introduction of a phenyl group at the benzylic carbon. | Part of a series to test the effect of steric hindrance and electronic properties on photolability. | Current time information in Bangalore, IN. |
| 2-(o-nitrophenyl)propan-1-ol (Npp-OH) | 2,2-dimethyl-4-(2-nitrophenyl)pentan-3-ol | Introduction of bulky alkyl groups. | Part of a series to test the effect of steric hindrance on photolability. | Current time information in Bangalore, IN. |
| 2-(o-nitrophenyl)propan-1-ol (Npp-OH) | 2-(2-nitrophenyl)cyclopentan-1-ol | Incorporation of the benzylic carbon into a cyclic structure. | Part of a series to investigate the impact of conformational rigidity on photolabile properties. | Current time information in Bangalore, IN. |
Role in Agrochemical and Specialty Chemical Synthesis
Aromatic nitro compounds are a fundamental class of intermediates in the chemical industry, serving as precursors for a wide range of products, including pharmaceuticals, dyes, polymers, and agrochemicals. nih.govnumberanalytics.comscielo.br The nitro group is a versatile functionality that can influence a molecule's biological activity or act as a directing group for further chemical transformations. nih.gov
Within this context, this compound and its isomer 2-(2-nitrophenyl)propan-1-ol are recognized as valuable building blocks for the synthesis of agrochemicals and fine or specialty chemicals. chemimpex.com Their utility stems from a combination of stability and defined reactivity, allowing for their incorporation into more complex molecular structures. chemimpex.com For instance, nitroaromatic compounds such as nitrophenols and nitrotoluenes are known starting materials for the production of numerous pesticides, including insecticides and herbicides. nih.gov
While specific, large-scale agrochemical syntheses starting directly from this compound are not extensively detailed in readily available literature, its role as a versatile intermediate is clear. chemimpex.com The presence of the nitrophenyl and alcohol functionalities allows it to participate in various synthetic reactions. The development of novel functional materials, including agrochemicals, often relies on precursors possessing both electron-donating and electron-withdrawing groups, a description that fits the nitrophenyl alcohol structure. mdpi.com Other nitrophenyl derivatives, such as meso-tetra(2-nitrophenyl)porphine, are manufactured as specialty chemicals for research and development, highlighting the industrial relevance of this class of compounds. frontierspecialtychemicals.com
Mechanistic Investigations of 3 2 Nitrophenyl Propan 1 Ol Reactions
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of 3-(2-nitrophenyl)propan-1-ol and its derivatives often involves multi-step reaction sequences. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving product yields. For instance, the synthesis of 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol involves the condensation of a chiral amino alcohol, nitrobenzaldehyde, ammonium (B1175870) acetate (B1210297), and benzyl. researchgate.net This process highlights the importance of the imidazole (B134444) core's planarity and the dihedral angles it forms with the surrounding phenyl and nitrophenyl rings, which are stabilized by intramolecular C-H···π interactions. researchgate.net
In other synthetic approaches, such as the preparation of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one via a Claisen-Schmidt condensation, the reaction mechanism and potential side reactions can be monitored in situ using techniques like Raman spectroscopy. acs.org This allows for the identification of optimal conditions to favor the desired product and minimize byproducts. acs.org The synthesis of 2-(2-nitrophenyl)propoxycarbonyl-1,1,3,3-tetramethylguanidine (NPPOC-TMG) from 2-(2-nitrophenyl)propanol involves the use of carbonyl diimidazole followed by reaction with tetramethylguanidine. osti.gov
The choice of catalysts and reagents plays a pivotal role in directing the selectivity of reactions involving this compound and related compounds. In transition-metal catalyzed reactions, the ligand and metal center are key to achieving high selectivity. For example, in the hydroaminoalkylation of dienes, a [RuH(CO)(PPh3)3]Cl catalyst with a dCype ligand is effective. acs.org Similarly, palladium-catalyzed intramolecular cyclization of alkenyl tosylamides to form allylic amines is influenced by the cis-aminopalladation step. acs.org
The basicity of reagents can also be a determining factor. In the synthesis of 1,3-diphenylpropan-1-ols, t-BuONa acts as both a base and a radical initiator. chalmers.se The enantioselective allylation of diphenylmethyl tert-butyl α-(2-nitrophenyl)malonate is achieved under phase-transfer catalytic conditions, highlighting the importance of the catalyst in controlling stereochemistry. frontiersin.org
In oxidation reactions of alcohols, the choice of the hydrogen acceptor can influence selectivity. While acetone (B3395972) is a common choice, furfural (B47365) has been shown to be a more effective hydrogen acceptor in some (cyclopentadienone)iron carbonyl catalyzed oxidations, leading to higher yields of the desired ketones and aldehydes. acs.org The structure of the catalyst itself, such as the substitution pattern on the cyclopentadienone ring, can also switch the selectivity between primary and secondary alcohol oxidation. acs.org
The table below summarizes the role of various catalysts and reagents in the synthesis of related compounds.
| Reaction Type | Catalyst/Reagent | Role | Outcome | Reference |
| Hydroaminoalkylation | [RuH(CO)(PPh3)3]Cl, dCype | Catalyst system | Branched amine products | acs.org |
| Intramolecular Cyclization | Pd(OAc)2/O2/pyridine | Catalyst system | Allylic amines | acs.org |
| β-alkylation | t-BuONa | Base and radical initiator | 1,3-diphenylpropan-1-ols | chalmers.se |
| Enantioselective Allylation | Phase-transfer catalyst | Chiral catalyst | Enantiomerically enriched product | frontiersin.org |
| Alcohol Oxidation | (Cyclopentadienone)iron tricarbonyl, furfural | Catalyst and hydrogen acceptor | Selective oxidation of alcohols | acs.org |
The direct observation and characterization of reaction intermediates are essential for confirming proposed reaction mechanisms. Techniques like laser flash photolysis, time-resolved infrared (TRIR) spectroscopy, and advanced mass spectrometry methods are invaluable in this regard. For instance, in the photochemical reactions of 2-nitrobenzyl alcohol, the primary aci-nitro photoproducts have been identified. rsc.org These intermediates can then follow different reaction pathways depending on the solvent environment. rsc.org
In glycosylation reactions, which can proceed through SN1- or SN2-like pathways, the characterization of highly reactive glycosyl cation intermediates is challenging but crucial for understanding the reaction mechanism. acs.org Infrared ion spectroscopy (IRIS) has emerged as a powerful tool for obtaining structural information on these elusive species. acs.org Similarly, in the oxidative C(aryl)–C(OH) bond thioetherification reaction of 1-(2-nitrophenyl)ethanol, intermediates such as 1-(2-nitrophenyl)ethenone, 2-nitrobenzaldehyde (B1664092), and 2-nitrobenzoic acid have been identified through ex situ experiments, providing insight into the reaction pathway. nih.gov
The study of photoenol intermediates in the photolysis of certain compounds has been accomplished using laser flash photolysis, revealing the existence of short-lived triplet enols and longer-lived ground-state photoenols. acs.org These intermediates play a key role in the subsequent release of leaving groups. acs.org
Photochemical Reaction Mechanisms of Nitroaromatic Compounds
The photochemistry of nitroaromatic compounds, including 2-nitrophenyl derivatives, is characterized by a series of complex and often competing reaction pathways initiated by the absorption of light. A common primary process is the intramolecular hydrogen abstraction by the excited nitro group. uni-konstanz.de
Upon photoexcitation, the nitro group of a 2-nitrobenzyl compound can abstract a hydrogen atom from an ortho-substituent, leading to the formation of an aci-nitro intermediate. uni-konstanz.depsu.edu This process is a key step in the photochemistry of many o-nitrobenzyl-based photolabile protecting groups. uni-konstanz.de For example, in the photolysis of 2-(2-nitrophenyl)ethyl-caged compounds, intramolecular hydrogen abstraction from the exocyclic α-position is the primary photochemical event. uni-konstanz.de The resulting aci-nitro compound can then undergo further reactions, such as β-elimination to release the caged molecule or rearrangement to form a nitrosobenzene (B162901) derivative. uni-konstanz.de The presence of an α-hydrogen is often necessary for the photolability of these compounds. mdpi.com
In some cases, such as with 2-tolylcarbene, a 1,4-hydrogen migration can occur to form o-quinoid compounds. oup.com The nature of the excited state (singlet vs. triplet) can also influence the reaction pathway, with hydrogen atom abstraction being typical for triplet states. oup.com
The solvent environment can have a profound impact on the course and efficiency of photochemical reactions of nitroaromatic compounds. iku.edu.tr Solvent polarity, hydrogen bonding ability, and acidity can all influence the stability of excited states and reaction intermediates, thereby affecting the product distribution and quantum yields. uni-konstanz.demdpi.com
For example, in the photochemistry of 2-(2-nitrophenyl)ethyl compounds, the ratio of β-elimination to nitroso-product formation can be controlled by altering the solvent's basicity or acidity, which shifts the protolytic dissociation equilibrium of the aci-nitro intermediate. uni-konstanz.de In aprotic solvents or under acidic/basic aqueous conditions, the reaction of 2-nitrobenzyl alcohol derivatives may proceed through a hydrated nitroso intermediate formed by proton transfer. rsc.org In contrast, in neutral water, a mechanism involving cyclization to a benzisoxazolidine intermediate may predominate. rsc.org
Solvent polarity can also influence the nature of the excited state, with polar solvents often favoring ionic reaction pathways. mdpi.com The solvatochromic shifts observed in the absorption and fluorescence spectra of some chalcone (B49325) derivatives in different solvents are indicative of changes in the dipole moment upon excitation and the stabilization of excited states by polar solvents. researchgate.net
The table below illustrates the effect of solvent on the photoreactivity of nitroaromatic compounds.
| Compound Type | Solvent Condition | Effect | Predominant Mechanism/Product | Reference |
| 2-(2-Nitrophenyl)ethyl derivatives | Low basicity (e.g., H2O-free MeCN) or high acidity | Shifts protolytic equilibrium of aci-nitro intermediate | Formation of unidentified products specific to conditions | uni-konstanz.de |
| 2-Nitrobenzyl alcohols | Aprotic solvents, aqueous acid/base | Favors proton transfer | Hydrated nitroso intermediate | rsc.org |
| 2-Nitrobenzyl alcohols | Neutral water (pH 3-8) | Favors cyclization | Benzisoxazolidine intermediate | rsc.org |
Mechanistic Insights into Biological Activity
The biological activity of compounds like this compound and its analogs is intrinsically linked to their chemical structure and reactivity. The nitro group, a common feature in these molecules, can significantly influence their biological effects. For instance, the strong electron-withdrawing nature of the nitro group in 2-amino-2-(3-nitrophenyl)propan-1-ol hydrochloride reduces the basicity of the amino group, which can affect its interaction with biological targets and its solubility.
In some cases, the nitro group can be bioreduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-activated prodrugs. For example, this compound has been used as a component in hypoxia-activated pro-oligo compounds. nih.gov The reduction of the nitro group to an amino group can trigger a cascade of reactions, such as intramolecular cyclization, leading to the release of an active drug. nih.gov
The mechanism of action can also involve the interaction of the molecule's functional groups with specific biological targets like enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the nitrophenyl group can engage in π-π stacking interactions. These interactions can lead to the inhibition of enzymatic activity or the modulation of signaling pathways. For example, some amino-propan-1-ol derivatives have been studied for their potential to induce cell cycle arrest and apoptosis in cancer cells.
Spectroscopic Analysis and Characterization of 3 2 Nitrophenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) provides definitive information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 3-(2-nitrophenyl)propan-1-ol, recorded in deuterochloroform (CDCl₃), the signals corresponding to the aromatic and aliphatic protons are distinctly resolved.
The spectrum displays four signals in the aromatic region, characteristic of a 1,2-disubstituted benzene (B151609) ring. The downfield shift of these protons is due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The aliphatic portion of the molecule is characterized by three signals: a triplet for the two protons adjacent to the hydroxyl group (H-1), a multiplet for the central methylene (B1212753) protons (H-2), and a triplet for the two protons adjacent to the aromatic ring (H-3). A broad singlet for the hydroxyl proton is also observed. The integration of these peaks confirms the presence of 11 protons in the expected ratios.
Interactive ¹H NMR Data Table for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.90 | d | 8.1 | 1H | Ar-H |
| 7.55 | t | 7.5 | 1H | Ar-H |
| 7.40 | t | 7.8 | 1H | Ar-H |
| 7.33 | d | 7.6 | 1H | Ar-H |
| 3.75 | t | 6.2 | 2H | -CH₂-OH (H-1) |
| 3.09 | t | 7.4 | 2H | Ar-CH₂- (H-3) |
| 2.01 | m | - | 2H | -CH₂- (H-2) |
| 1.61 | s (broad) | - | 1H | -OH |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. The spectrum for this compound shows a total of nine distinct carbon signals, corresponding to the nine carbon atoms in the structure.
Six signals appear in the aromatic region (124-150 ppm), and three signals are observed in the aliphatic region (< 70 ppm). The carbon atom attached to the nitro group (C-NO₂) is the most downfield of the aromatic signals, appearing at approximately 149.3 ppm. The carbon atom bearing the hydroxyl group (C-1) is observed at around 61.8 ppm. The other two aliphatic carbons, C-2 and C-3, are found further upfield.
Interactive ¹³C NMR Data Table for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.3 | Ar-C-NO₂ |
| 135.5 | Ar-C |
| 133.3 | Ar-CH |
| 132.0 | Ar-CH |
| 127.6 | Ar-CH |
| 124.8 | Ar-CH |
| 61.8 | -CH₂-OH (C-1) |
| 31.8 | -CH₂- (C-2) |
| 29.2 | Ar-CH₂- (C-3) |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis
While one-dimensional NMR provides chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling relationships within the propyl chain. Cross-peaks would be expected between the signals at 3.75 ppm (H-1) and 2.01 ppm (H-2), and between 2.01 ppm (H-2) and 3.09 ppm (H-3). This confirms the -CH₂-CH₂-CH₂- sequence.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would show correlations between the proton signal at 3.75 ppm and the carbon signal at 61.8 ppm (C-1), 2.01 ppm with 31.8 ppm (C-2), and 3.09 ppm with 29.2 ppm (C-3), as well as connecting each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the one between the benzylic protons at 3.09 ppm (H-3) and the aromatic carbons, including the quaternary carbon attached to the propyl chain (135.5 ppm) and the adjacent aromatic C-H, confirming the attachment point of the propyl chain to the phenyl ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
The IR spectrum of this compound displays several characteristic absorption bands that confirm its key functional groups. A strong, broad band around 3379 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The presence of the nitro group is confirmed by two strong absorptions: the asymmetric NO₂ stretch near 1523 cm⁻¹ and the symmetric NO₂ stretch near 1348 cm⁻¹. The C-H stretching of the aliphatic and aromatic parts of the molecule are observed just below and above 3000 cm⁻¹, respectively. A significant band around 1047 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the symmetric NO₂ stretching vibration (~1348 cm⁻¹) is expected to be strong and easily identifiable. enea.it Aromatic ring stretching vibrations, particularly the ring breathing mode, would also produce characteristic and intense signals. spiedigitallibrary.orgaip.org
Interactive IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3379 | Strong, Broad | O-H Stretch (Alcohol) |
| 3068 | Medium | Aromatic C-H Stretch |
| 2942, 2877 | Medium | Aliphatic C-H Stretch |
| 1608 | Medium | Aromatic C=C Stretch |
| 1523 | Strong | Asymmetric NO₂ Stretch |
| 1348 | Strong | Symmetric NO₂ Stretch |
| 1047 | Strong | C-O Stretch (Primary Alcohol) |
| 784 | Strong | C-H Out-of-plane bend (ortho-disubstituted) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound shows a clear molecular ion (M⁺) peak at an m/z of 181, which corresponds to the compound's molecular weight (C₉H₁₁NO₃). This confirms the elemental composition. The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule include the loss of water (H₂O) from the molecular ion to give a peak at m/z 163. Another significant fragmentation involves cleavage of the propyl chain, such as the loss of a C₃H₆O fragment, leading to ions characteristic of the nitrophenyl moiety. A prominent peak is often observed at m/z 136, corresponding to the [M - H₂O - HCN]⁺ fragment or a rearranged nitrotropylium-like cation, a common feature in ortho-substituted nitroaromatics.
Interactive Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity |
| 181 | [M]⁺ (Molecular Ion) |
| 163 | [M - H₂O]⁺ |
| 136 | [C₇H₆NO]⁺ (Rearrangement/fragmentation) |
| 118 | [C₇H₆O₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the 2-nitrophenyl group.
The UV-Vis spectrum is expected to be dominated by electronic transitions within this nitroaromatic system. uni-konstanz.de Typically, nitroaromatic compounds exhibit two main absorption bands. A strong absorption band, expected around 250-260 nm, is attributed to a π→π* transition within the benzene ring conjugated with the nitro group. spiedigitallibrary.org A second, much weaker band, often appearing as a shoulder at longer wavelengths (>300 nm), is due to an n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group. uni-konstanz.de The presence of the alkyl alcohol substituent has a minimal effect (auxochromic) on the position of these absorption maxima.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, providing detailed information about the molecule's electronic configuration, geometry, and spectroscopic behavior. rsc.orgmpg.dewikipedia.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. ajol.infoaps.org It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By finding the minimum energy conformation, DFT calculations can predict bond lengths, bond angles, and dihedral angles. ajol.infoarxiv.org For 3-(2-Nitrophenyl)propan-1-ol, the geometry is optimized to understand the spatial relationship between the nitrophenyl group and the propanol (B110389) side chain.
These calculations typically use a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net The optimized geometry reveals that the molecule is not planar, with the propanol chain exhibiting flexibility. The nitro group's orientation relative to the phenyl ring and the side chain is crucial for its electronic properties and reactivity. Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The energy gap between HOMO and LUMO is a key parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is representative and based on typical values for similar molecular structures calculated using DFT methods.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-N (Nitro Group) | ~1.48 Å |
| Bond Length | N-O (Nitro Group) | ~1.22 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-C (Aliphatic) | ~1.53 - 1.54 Å |
| Bond Length | C-O (Alcohol) | ~1.43 Å |
| Bond Angle | O-N-O (Nitro Group) | ~124° |
| Bond Angle | C-C-N (Ring-Nitro) | ~118° |
| Dihedral Angle | C-C-N-O | Variable (indicating rotation of the nitro group) |
DFT calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. readthedocs.iofaccts.de By calculating the Hessian matrix (the second derivative of energy with respect to atomic coordinates) at the optimized geometry, a set of vibrational modes and their corresponding frequencies can be obtained. faccts.de The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. researchgate.netacs.org
For this compound, the calculated vibrational spectrum can be used to assign specific peaks in an experimental IR spectrum to particular molecular motions. Key predicted vibrations include the symmetric and asymmetric stretching of the NO₂ group, C-H stretching in the aromatic ring and aliphatic chain, O-H stretching of the alcohol, and various bending and rocking modes. researchgate.net Comparing theoretical and experimental spectra helps validate the computational model. researchgate.net
Table 2: Key Predicted Vibrational Frequencies for this compound Note: Frequencies are typically scaled by an empirical factor to better match experimental data.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3500 - 3700 | Stretching of the alcohol hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds on the propanol chain. |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Asymmetric stretching of the nitro group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching of carbon-carbon bonds in the phenyl ring. |
| NO₂ Symmetric Stretch | 1340 - 1380 | Symmetric stretching of the nitro group. |
| C-O Stretch | 1050 - 1200 | Stretching of the alcohol C-O bond. |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. rsc.orgwikipedia.orgscience.gov It is a primary tool for predicting UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. mpg.deresearchgate.net For this compound, TD-DFT calculations can identify the nature of these transitions, such as π → π* transitions within the aromatic system and n → π* transitions involving the lone pair electrons on the oxygen atoms of the nitro group. rsc.org
The calculations provide the excitation energy (often expressed in eV or nm) and the oscillator strength for each transition. The oscillator strength is a measure of the transition's intensity in the absorption spectrum. gaussian.com These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the photochemistry of the compound. uni-konstanz.de
Table 3: Predicted Electronic Transitions for this compound via TD-DFT Note: Values are representative for nitroaromatic compounds and depend on the solvent model used.
| Transition | Predicted Wavelength (λ_max) | Oscillator Strength (f) | Description |
|---|---|---|---|
| S₀ → S₁ | ~330 - 360 nm | Low | n → π* transition (localized on NO₂) |
| S₀ → S₂ | ~250 - 280 nm | High | π → π* transition (intramolecular charge transfer) |
| S₀ → S₃ | ~210 - 230 nm | Moderate | π → π* transition (localized on phenyl ring) |
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein target. While specific docking studies for this compound are not extensively documented, studies on closely related derivatives provide significant insights. For example, derivatives such as 3-amino-1-(2-nitrophenyl)propan-1-ol have been investigated as potential inhibitors of enzymes like nitric oxide synthase. ugr.esrsc.org
In these studies, the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of molecular recognition. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrophenyl group can engage in π-stacking and other hydrophobic interactions within a protein's active site. rsc.org
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the reactivity of a molecule and elucidate potential reaction mechanisms. epa.govepa.gov For nitroaromatic compounds, a key area of interest is their photochemical reactivity. Studies on related 2-(2-nitrophenyl)ethyl compounds have shown that a primary photochemical process involves intramolecular hydrogen abstraction by the excited nitro group from the benzylic position (the carbon adjacent to the phenyl ring). uni-konstanz.de
This hydrogen abstraction leads to the formation of a transient aci-nitro intermediate. This intermediate can then follow different reaction channels. One pathway involves the elimination of the side chain, while another can lead to the formation of a nitrosobenzene (B162901) derivative. uni-konstanz.de The specific pathway and product distribution can be influenced by factors like the solvent environment. rsc.orguni-konstanz.de Analysis of the HOMO and LUMO can also provide clues about reactivity; the LUMO is often localized on the electron-deficient nitrophenyl ring, suggesting susceptibility to nucleophilic attack, while the HOMO may be associated with the propanol chain, indicating sites for oxidative reactions. researchgate.net The photoreduction of the nitro group to a nitroso or amino group is another well-documented reaction pathway for related compounds. researchgate.net
Biological Activity and Pharmacological Relevance of 3 2 Nitrophenyl Propan 1 Ol and Its Analogs
Potential as Drug Precursors and Therapeutic Agents
Nitroaromatic compounds, including nitrophenyl propanols, serve as versatile precursors in the synthesis of various therapeutic agents. The nitro group can be chemically modified or reduced to an amino group, which is a common pharmacophore in many drugs. This chemical tractability allows for the generation of a diverse library of compounds with potential pharmacological activities.
The primary therapeutic potential of 3-(2-Nitrophenyl)propan-1-ol and its analogs lies in their role as hypoxia-activated prodrugs (HAPs) . Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a target for selective cancer therapy. Nitroaromatic compounds can be selectively reduced in these hypoxic regions by endogenous reductase enzymes to form cytotoxic species that can kill cancer cells. This approach minimizes toxicity to healthy, well-oxygenated tissues. The vast majority of these prodrugs utilize nitroaromatic "triggers" that, upon reduction, activate a cytotoxic effector molecule. nih.govnih.gov
The activation of these prodrugs can occur through two main mechanisms:
Activation by electron redistribution: Reduction of the nitro group leads to a significant change in the electronic properties of the molecule, which can unmask a cytotoxic functional group.
Activation by fragmentation: Reduction of the nitro group can trigger a fragmentation cascade that releases a potent cytotoxic agent. nih.gov
This targeted activation makes nitrophenyl-based compounds promising candidates for developing next-generation cancer therapies.
Investigated Biological Activities (e.g., antimicrobial, anti-inflammatory, anticancer)
Derivatives of nitrophenyl propanol (B110389) have been investigated for a range of biological activities, primarily focusing on their antimicrobial and anticancer properties. The presence and position of the nitro group on the phenyl ring, along with other substitutions, significantly influence the biological activity of these compounds.
Antimicrobial Activity:
Nitroaromatic compounds have a long history of use as antimicrobial agents. encyclopedia.pub Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to form reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death. encyclopedia.pub Several studies have demonstrated the antibacterial and antifungal activity of various nitrophenyl derivatives. For instance, certain nitrophenyl-containing chalcones and spiropyrrolidines have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The introduction of a nitro group, particularly at the para position, has been shown to enhance the antimicrobial activity of some heterocyclic compounds. mdpi.com
Table 1: Investigated Antimicrobial Activity of Selected Nitrophenyl Analogs
| Compound Class | Organism | Activity | Reference |
|---|---|---|---|
| Nitrophenyl-containing Chalcones | S. aureus, E. coli, B. subtilis | Significant inhibition | researchgate.net |
| Spiropyrrolidines with nitrophenyl moiety | Various pathogenic bacteria and fungi | Moderate to excellent activity | mdpi.com |
Anti-inflammatory Activity:
While less explored than their antimicrobial and anticancer effects, some phenylpropanoids have demonstrated anti-inflammatory properties. nih.gov The mechanism of action is often associated with the inhibition of pro-inflammatory mediators. For example, propranolol, which shares a propanolamine (B44665) side chain with some analogs, has been shown to have anti-inflammatory effects. mdpi.comnih.gov However, specific studies on the anti-inflammatory activity of this compound are limited.
Anticancer Activity:
The anticancer potential of nitrophenyl compounds is a major area of research. As mentioned, their use as hypoxia-activated prodrugs is a key strategy. Beyond this, many nitrophenyl derivatives exhibit direct cytotoxic effects on cancer cells.
Inhibition of Cell Proliferation and Apoptosis Induction
A primary mechanism by which anticancer agents exert their effects is through the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. Several studies on nitrophenyl analogs have demonstrated these effects.
For instance, novel nitro-substituted hydroxynaphthanilides, which are structurally related to nitrophenyl compounds, have been shown to inhibit the proliferation of various cancer cell lines. The position of the nitro group was found to be crucial, with the para-substituted analog being the most potent. nih.govmdpi.com These compounds were also found to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov
The induction of apoptosis is another key anticancer mechanism. Nitrofen, a nitrophenyl ether, has been shown to induce apoptosis in teratocarcinoma cells through a redox-dependent mechanism. researchgate.net Similarly, other nitrophenyl derivatives have been reported to trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of caspase cascades, which are central to the apoptotic process. nih.gov
Table 2: Effects of Nitrophenyl Analogs on Cell Proliferation and Apoptosis
| Compound/Analog | Cancer Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Nitro-substituted hydroxynaphthanilides | THP-1 (leukemia), MCF-7 (breast cancer) | Antiproliferative, G1 phase arrest | Downregulation of cyclin E1 | nih.govmdpi.com |
| Nitrofen | P19 teratocarcinoma cells | Apoptosis induction | Redox-dependent | researchgate.net |
| 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | A431 (epidermoid carcinoma) | Apoptosis induction | ROS generation, GADD153 expression, caspase activation | nih.gov |
Interactions with Specific Biological Targets (e.g., enzymes, receptors)
The biological effects of this compound and its analogs are mediated through their interactions with specific molecular targets, such as enzymes and receptors.
The primary enzymatic targets for the prodrug activation of these compounds are nitroreductases . These enzymes, which are overexpressed in some tumors and bacteria, catalyze the reduction of the nitro group, initiating the cytotoxic cascade. Human aldo-keto reductase AKR1C3 is one such enzyme that can activate certain nitroaromatic prodrugs. researchgate.net
Structure-Activity Relationship (SAR) Studies of Substituted Nitrophenyl Propanols
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For nitrophenyl propanols and their analogs, SAR studies have focused on understanding how modifications to the chemical structure affect their anticancer and antimicrobial activities.
Key structural features that have been investigated include:
Position of the nitro group: The position of the nitro group on the phenyl ring (ortho, meta, or para) has a significant impact on activity. For antiproliferative effects in some hydroxynaphthanilides, the potency was found to increase in the order of ortho < meta < para. mdpi.com
Substituents on the phenyl ring: The addition of other substituents to the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity. For example, in a series of arylpropyl sulfonamides, the presence of a para-nitro group influenced cytotoxicity. nih.gov
Modifications to the propanol side chain: Alterations to the three-carbon chain, such as the introduction of other functional groups or changes in stereochemistry, can affect activity. In some arylpropyl sulfonamides, the stereochemistry of the propyl group was found to be important for cytotoxic activity. nih.gov
These SAR studies provide a rational basis for the design of more potent and selective therapeutic agents based on the nitrophenyl propanol scaffold.
Role in Drug Delivery Systems and Bioreductive Activation
The application of this compound and its analogs in drug delivery systems is intrinsically linked to their role as bioreductive prodrugs. nih.gov The core concept is to design a non-toxic or less toxic molecule that is selectively converted to a potent therapeutic agent at the target site.
The hypoxic microenvironment of solid tumors provides a unique physiological trigger for the activation of these prodrugs. nih.govmdpi.comox.ac.uk This targeted drug delivery approach offers several advantages:
Enhanced tumor selectivity: The drug is primarily activated in the tumor, reducing systemic toxicity and damage to healthy tissues.
Overcoming drug resistance: Hypoxic cells are often resistant to conventional chemotherapy and radiotherapy. Hypoxia-activated prodrugs specifically target this resistant cell population.
The design of these drug delivery systems involves conjugating a nitroaromatic "trigger" moiety, such as a nitrophenyl group, to a cytotoxic "effector" molecule through a linker that is cleaved upon reduction of the nitro group. This strategy has been applied to a variety of anticancer agents, demonstrating the broad applicability of the bioreductive activation approach.
Environmental Considerations and Analytical Chemistry
Environmental Fate and Degradation Studies
Specific studies detailing the environmental fate and degradation pathways of 3-(2-Nitrophenyl)propan-1-ol are not extensively documented in publicly available literature. However, the environmental behavior of nitroaromatic compounds is generally governed by their physicochemical properties and susceptibility to biotic and abiotic degradation processes.
The nitro group makes these compounds relatively resistant to aerobic biodegradation. Under anaerobic conditions, the nitro group can be reduced by microorganisms, initiating a degradation cascade. Abiotic processes such as photolysis can also contribute to the transformation of nitroaromatic compounds in surface waters, although the specific rates and products for this compound have not been characterized. Its moderate polarity, conferred by the hydroxyl group, may influence its mobility in soil and water systems. Further research is required to determine its persistence, potential for bioaccumulation, and the specific transformation products that may form in various environmental compartments.
Detection and Quantification in Environmental Samples
The detection of trace levels of nitroaromatic compounds like this compound in complex environmental matrices such as water and soil requires sensitive and selective analytical methods. bohrium.com Due to typically low concentrations in real samples, an extraction and preconcentration step is often necessary before instrumental analysis. bohrium.comresearchgate.net
Chromatographic methods are the primary choice for the separation and determination of these compounds. mdpi.com Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the alcohol. In contrast, HPLC is well-suited for analyzing polar and thermally labile compounds without derivatization. The presence of the nitroaromatic ring provides a strong chromophore, making UV-Vis detection a viable and sensitive option for HPLC analysis.
Advanced techniques often couple chromatography with mass spectrometry (MS), providing high selectivity and structural confirmation. A study focused on a range of nitroaromatic compounds in soil used HPLC with on-line preconcentration, achieving detection limits between 0.020 and 0.107 ng g⁻¹. researchgate.net Another method for water samples combined solid-phase microextraction (SPME) with GC, which is effective for concentrating analytes from a sample matrix. mdpi.comnih.gov For a range of nitro compounds in various water types, this approach yielded limits of detection (LOD) as low as 0.01 to 0.09 µg/L. mdpi.com
| Technique | Detector | Sample Pre-treatment | Typical Performance | Comments |
|---|---|---|---|---|
| HPLC-UV | UV-Vis/Diode Array | Liquid-liquid extraction; Solid-phase extraction (SPE) | LODs in the low µg/L range for water. researchgate.net | Robust and widely available; good for quantification. |
| GC-MS | Mass Spectrometer | Solid-phase microextraction (SPME); Liquid-liquid extraction. bohrium.commdpi.comnih.gov | LODs can reach low ng/g in soil and µg/L in water. bohrium.com | Provides structural confirmation; may require derivatization. |
| GC-ECD | Electron Capture Detector | SPME; Liquid-liquid extraction | Highly selective for electrophilic groups like nitro groups. mdpi.com | Very sensitive to halogenated compounds and nitroaromatics. mdpi.com |
| SPME-IR | Infrared Spectroscopy | Direct extraction onto a polymer film. nih.gov | Quantitation limits reported from 50 to 400 µg/L for test compounds. nih.gov | A screening method that is rapid and requires no solvent. nih.gov |
Monitoring in Chemical Processes
In-process monitoring of this compound is essential for process optimization, quality control, and safety in industrial settings where it is used as a reactant or formed as an intermediate. Real-time or near-real-time analysis allows for precise control over reaction parameters such as temperature, pressure, and reactant concentration, ensuring high yield and purity of the desired product while minimizing the formation of byproducts.
The same analytical techniques used for environmental analysis, particularly HPLC and GC, are adapted for process monitoring. These methods can be integrated into a process analytical technology (PAT) framework. For instance, during a chemical synthesis, a small, automated stream from the reactor can be diverted to an HPLC system to track the consumption of this compound and the emergence of the product. The choice of method depends on the reaction matrix, including solvents, catalysts, and other reagents, which might interfere with the analysis. Spectroscopic methods like FT-IR or Raman spectroscopy may also be employed for in-line monitoring, offering the advantage of non-invasive, real-time measurements without the need for sample extraction.
| Technique | Mode of Operation | Information Provided | Advantages |
|---|---|---|---|
| HPLC | At-line / On-line | Concentration of reactant, intermediates, and products | High accuracy and selectivity for complex mixtures |
| GC | At-line / On-line | Concentration of volatile components | Fast analysis times for suitable compounds |
| FT-IR/Raman Spectroscopy | In-line (via probe) | Functional group changes, reaction kinetics | Non-invasive, real-time, no sample preparation |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Future research is anticipated to focus on the development of more efficient, stereoselective, and environmentally benign methods for the synthesis of 3-(2-Nitrophenyl)propan-1-ol and its analogues. While traditional synthetic routes exist, the exploration of novel catalytic systems and reaction conditions is a key area of interest. For instance, the application of transition-metal catalysis could offer new avenues for the construction of the carbon skeleton and the introduction of the nitro group with high regioselectivity.
Moreover, the development of asymmetric synthetic routes to obtain enantiomerically pure forms of this compound and related compounds is a significant research direction. Chiral nitrophenylpropanols are valuable building blocks for the synthesis of complex molecules with specific biological activities. Biocatalysis, employing enzymes such as alcohol dehydrogenases, presents a promising approach to achieve high enantioselectivity under mild reaction conditions. Research in this area would involve screening for suitable enzymes, optimizing reaction parameters, and potentially engineering enzymes for enhanced activity and selectivity towards nitrophenyl substrates.
A study on the synthesis of related compounds, 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives, utilized a Michael addition of thiols to nitro-olefins catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This highlights the potential for exploring various catalysts and reaction types to generate a diverse library of this compound analogues. researchgate.net
Development of Advanced Functional Materials
The unique chemical structure of this compound, featuring a nitro group and a hydroxyl functionality, makes it an intriguing candidate for the development of advanced functional materials. The nitroaromatic moiety can act as a photoactive or electroactive component, while the hydroxyl group provides a site for polymerization or grafting onto surfaces.
Future investigations could explore the incorporation of this compound into polymer backbones to create novel materials with tailored optical, electronic, or responsive properties. For example, polymers containing the 2-nitrophenyl group may exhibit photochromic or photorefractive behavior, making them suitable for applications in optical data storage, sensors, or smart coatings. The reduction of the nitro group to an amino group would further expand the functional possibilities, enabling the creation of materials with pH-responsive or metal-chelating properties.
Research into the self-assembly of this compound derivatives into well-defined nanostructures is another promising avenue. The interplay of aromatic stacking, hydrogen bonding, and dipole-dipole interactions could lead to the formation of nanotubes, nanofibers, or vesicles with potential applications in drug delivery, catalysis, or nanotechnology.
Targeted Drug Discovery and Rational Design
The nitrophenyl scaffold is present in a number of biologically active compounds, and derivatives of this compound are being actively investigated for their therapeutic potential. A significant area of future research lies in the targeted design and synthesis of novel derivatives with enhanced potency and selectivity against specific biological targets.
One notable application is in the development of hypoxia-activated prodrugs for cancer therapy. The 2-nitro group can be selectively reduced in the hypoxic environment of solid tumors, triggering the release of a cytotoxic agent. Research has been reported on hypoxia-activated pro-oligo compounds based on this compound with a phosphoester bond that is activated through the intramolecular cyclization of the corresponding 2-aminophenol (B121084) derivative. nih.gov This approach offers a promising strategy for tumor-selective drug delivery, minimizing off-target toxicity.
Furthermore, derivatives of (2-nitrophenyl)propan-1-ol have been synthesized and evaluated for their inhibitory activity against nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. rsc.org Future work in this area will likely involve the synthesis and screening of a broader range of analogues to establish detailed structure-activity relationships (SAR) and optimize their inhibitory profiles.
The following table summarizes the biological activities of some this compound derivatives and related compounds:
| Compound Derivative | Biological Target/Activity | Research Focus |
| Hypoxia-activated pro-oligo compounds | Hypoxic tumor cells | Selective drug release in tumors nih.gov |
| N-[3-Hydroxy-3-(2-nitrophenyl)propyl]-N'-alkyl/phenyl ureas and thioureas | Nitric oxide synthase (iNOS) | Anti-inflammatory agents rsc.org |
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the research landscape for compounds like this compound. These computational tools can accelerate the discovery and optimization of novel derivatives and synthetic pathways.
In the context of drug discovery, AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new this compound analogues. This can significantly reduce the time and cost associated with traditional high-throughput screening. For instance, quantitative structure-activity relationship (QSAR) models can be developed to identify the key structural features required for potent and selective biological activity.
AI and ML can also be employed to predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. By analyzing vast amounts of reaction data, these models can suggest optimal reaction conditions, catalysts, and reagents for the synthesis of this compound and its derivatives. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure and reactivity of these molecules, guiding the rational design of new compounds with desired properties. researchgate.net
Sustainable and Green Chemical Manufacturing Processes
A growing emphasis on environmental sustainability is driving the development of green chemical manufacturing processes. Future research on this compound will undoubtedly focus on creating more eco-friendly synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.
This includes the exploration of biocatalytic methods, which employ enzymes to carry out chemical transformations with high selectivity and under mild conditions, often in aqueous media. The use of whole-cell biocatalysts or isolated enzymes for the synthesis of chiral nitrophenylpropanols is a particularly attractive green alternative to traditional chemical methods. mtak.huuni-pannon.hu
Additionally, research into the use of alternative and greener solvents, such as supercritical fluids or ionic liquids, for the synthesis and purification of this compound will be crucial. The development of continuous flow processes, as opposed to batch manufacturing, can also lead to more efficient and sustainable production with better control over reaction parameters and reduced waste generation. The principles of green chemistry will be integral to the future industrial-scale production of this important chemical building block.
Q & A
Q. What synthetic methodologies are employed for the preparation of 3-(2-Nitrophenyl)propan-1-ol, and how are reaction conditions optimized?
The synthesis of this compound involves Friedel-Crafts acylation followed by reduction. A representative procedure () uses 3-(2-nitrophenyl)propionyl chloride reacted with a sulfonated indole derivative in dichloromethane (DCM) under nitrogen atmosphere, catalyzed by SnCl₄ at 273 K. Key optimizations include:
- Catalyst selection : Lewis acids like SnCl₄ enhance electrophilic substitution.
- Temperature control : Low temperatures (273 K) minimize side reactions.
- Purification : Crude product is recrystallized from methanol to achieve >95% purity (monitored via TLC).
Post-synthesis, spectroscopic validation (¹H/¹³C NMR, IR) confirms structural integrity .
Q. How is the crystal structure of this compound determined, and what key parameters define its molecular geometry?
X-ray crystallography reveals the compound crystallizes in a monoclinic P2₁/n space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 9.0224 Å |
| b | 15.4581 Å |
| c | 15.1347 Å |
| β | 106.349° |
| Volume | 2025.5 ų |
| Data collection uses a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Structural refinement via SHELXL97 identifies critical interactions: |
- C–H···O hydrogen bonds stabilize the 3D network.
- Dihedral angles between aromatic rings (e.g., 78.18° for indole-phenyl planes) influence molecular packing .
Advanced Research Questions
Q. What intermolecular interactions govern the crystal packing of this compound, and how do they impact solubility and stability?
The crystal lattice is stabilized by weak C–H···O hydrogen bonds (2.3–2.5 Å) and C–H···π interactions (3.1 Å) (). These interactions:
- Reduce solubility in nonpolar solvents due to tight packing.
- Enhance thermal stability (decomposition >200°C).
Experimental validation involves Hirshfeld surface analysis to quantify interaction contributions and DSC/TGA for thermal profiling .
Q. How does the ortho-nitro group in this compound facilitate hypoxia-selective activation in prodrug applications?
The nitro group undergoes bioreduction under hypoxic conditions, generating reactive intermediates (e.g., nitro radicals) that trigger intramolecular cyclization. This mechanism is exploited in prodrug design ( ):
Q. What analytical strategies resolve contradictions in reported bioactivity data for nitroaromatic compounds like this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from differences in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
